Thuringiensin

Übersicht

Beschreibung

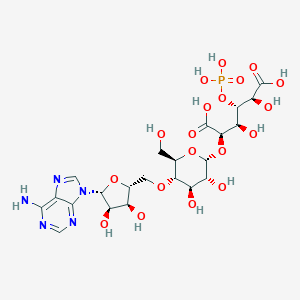

Thuringiensin, also known as β-exotoxin, is a thermostable secondary metabolite secreted by Bacillus thuringiensis . It has insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, and several nematode species .

Synthesis Analysis

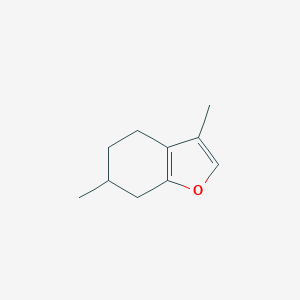

The synthesis of Thuringiensin involves several steps. The key precursor, gluconic diacid (precursor A), is synthesized by thuA, thuC, and thuD. This is followed by the assembly of gluconic diacid, glucose, and adenosine by thuF and thu1. The final step is the phosphorylation of precursor C by ThuE .Molecular Structure Analysis

The chemical formula of Thuringiensin is C22H32O19N5P. It is composed of adenosine, glucose, phosphoric acid, and gluconic diacid . Unlike the more frequently studied insecticidal crystal protein, Thuringiensin is not a protein but a small molecule oligosaccharide .Physical And Chemical Properties Analysis

Thuringiensin is a thermostable secondary metabolite, which means it remains stable at high temperatures . More specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Agriculture: Pest Control in Crop Production

Thuringiensin is widely used in agriculture for controlling a variety of pests. It is particularly effective against insects belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, as well as several nematode species . Its insecticidal properties help protect crops from damage, thereby supporting sustainable agricultural practices.

Medicine: Potential Therapeutic Applications

While primarily known for its insecticidal activity, Thuringiensin’s role in medicine is an area of ongoing research. Its ability to affect various insects and nematodes suggests potential therapeutic applications, such as targeting parasitic infections that affect humans and livestock .

Biotechnology: Genetic Engineering and Biopesticide Development

In biotechnology, Thuringiensin’s genes can be introduced into plants to confer resistance against pests. This bioengineering approach provides an alternative to chemical pesticides, promoting eco-friendly pest management solutions .

Environmental Science: Eco-Friendly Pest Management

Thuringiensin serves as an environmentally friendly option for pest management. Its use helps reduce the reliance on chemical pesticides, minimizing ecological disruption and promoting biodiversity .

Pest Control: Biopesticide Formulations

As a biopesticide, Thuringiensin is formulated for controlling pests in various settings, including agriculture, forestry, and urban environments. Its effectiveness in controlling a wide range of pests makes it a valuable tool in integrated pest management strategies .

Food Industry: Protection of Stored Products

Thuringiensin can be used to protect stored food products from pest infestations. Its application in storage facilities helps prevent the loss and contamination of grains and other food items, ensuring food security and safety .

Wirkmechanismus

Thuringiensin, also known as Thurintox or β-exotoxin, is a thermostable secondary metabolite secreted by Bacillus thuringiensis . This compound has shown insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, as well as several nematode species .

Target of Action

Thuringiensin primarily targets a variety of agricultural pests and human pests, especially mosquitoes such as Aedes aegypti . It is highly specific for the larvae of various insect pests .

Mode of Action

The activated toxin binds to different receptor molecules in a sequential manner to finally insert into the membrane of midgut cells, forming pores that burst these cells leading to the death of the larvae .

Biochemical Pathways

Thuringiensin is derived from four precursors: adenosine, glucose, one phosphate group, and gluconic diacid . The synthesis of thuringiensin involves a series of biochemical reactions. The process starts with the synthesis of the key precursor, gluconic diacid (precursor A), by thuA, thuC, and thuD. This is followed by the assembly of gluconic diacid, glucose, and adenosine by thuF and thu1. The final step is the phosphorylation of precursor C by ThuE .

Pharmacokinetics

A process using micellar-enhanced ultrafiltration method has been developed to recover thuringiensin .

Result of Action

The result of thuringiensin’s action is the death of the targeted insects. The toxin forms pores in the membrane of the insect’s midgut cells, causing these cells to burst . This leads to the death of the insect larvae .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S)-2-[(2R,3R,4R,5S,6R)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-4-phosphonooxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41)/t5-,6-,8-,9-,10-,11-,12-,13+,14-,15+,16-,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLLEIBWKHEHGU-TUNUFRSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H]([C@@H]([C@@H](C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N5O19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thuringiensin A | |

CAS RN |

23526-02-5 | |

| Record name | Di Beta | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thuringiensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THURINGIENSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBU770V87C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)

![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)